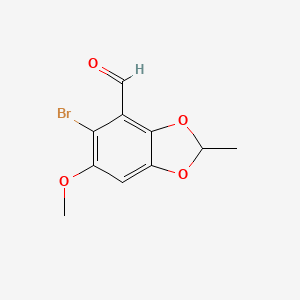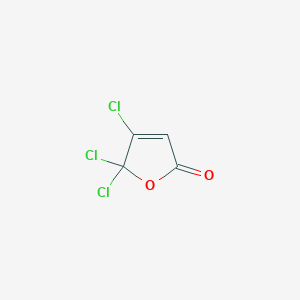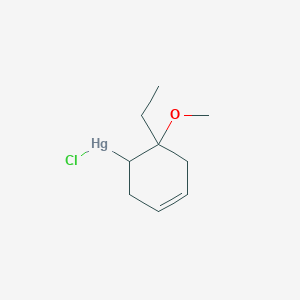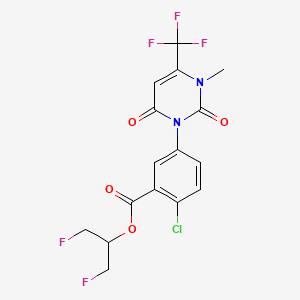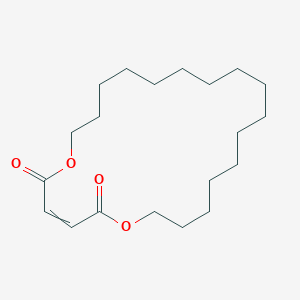
1,6-Dioxacyclodocos-3-ene-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dioxacyclodocos-3-ene-2,5-dione: is an organic compound with a unique structure characterized by a 22-membered ring containing two oxygen atoms and a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dioxacyclodocos-3-ene-2,5-dione typically involves cyclization reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the cyclic structure. The reaction conditions often include:
Temperature: Typically conducted at elevated temperatures to facilitate the cycloaddition.
Solvent: Dichloromethane or toluene are commonly used solvents.
Catalysts: Lewis acids such as aluminum chloride can be used to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization processes. The use of continuous flow reactors can improve efficiency and yield. The reaction parameters are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1,6-Dioxacyclodocos-3-ene-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of saturated cyclic compounds.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,6-Dioxacyclodocos-3-ene-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,6-Dioxacyclodocos-3-ene-2,5-dione involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include:
Enzyme inhibition: By forming covalent bonds with active sites.
Signal transduction: Modulating pathways by interacting with key signaling molecules.
Comparison with Similar Compounds
1,6-Dioxacyclodocos-3-ene-2,5-dione can be compared with other cyclic compounds such as:
1,6-Dioxecane-2,5-dione: A smaller ring structure with similar reactivity.
Cyclododecane derivatives: Larger ring structures with different physical properties.
The uniqueness of this compound lies in its 22-membered ring, which provides distinct chemical and physical properties compared to smaller or larger cyclic compounds.
Properties
CAS No. |
133048-07-4 |
|---|---|
Molecular Formula |
C20H34O4 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
1,6-dioxacyclodocos-3-ene-2,5-dione |
InChI |
InChI=1S/C20H34O4/c21-19-15-16-20(22)24-18-14-12-10-8-6-4-2-1-3-5-7-9-11-13-17-23-19/h15-16H,1-14,17-18H2 |
InChI Key |
BKNVUQVZINXMEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCCCOC(=O)C=CC(=O)OCCCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


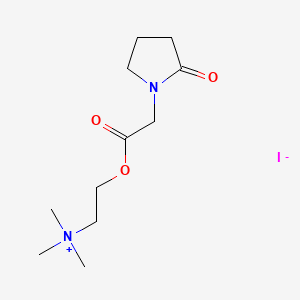
![11-Methyl-7-propyldibenzo[b,h][1,6]naphthyridin-4-ol](/img/structure/B14269453.png)

![[2-(Pyridin-2-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B14269455.png)
![N-(3-{[(4-Aminophenyl)methyl]amino}-3-methylbutan-2-ylidene)hydroxylamine](/img/structure/B14269471.png)
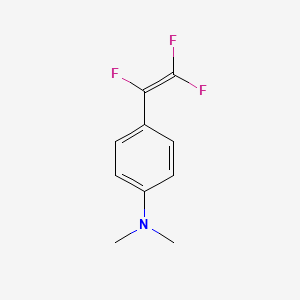
![(E)-1-[4-(Nonyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14269473.png)
![1-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethyl]pyrrolidin-2-one](/img/structure/B14269478.png)
![4'-(2-Hydroxyethoxy)[1,1'-biphenyl]-4-ol](/img/structure/B14269479.png)
